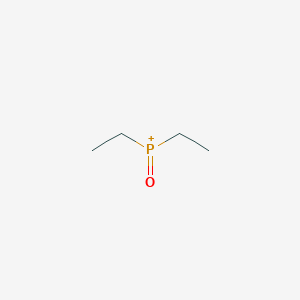

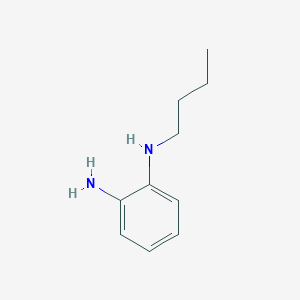

![molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0](/img/structure/B1279270.png)

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

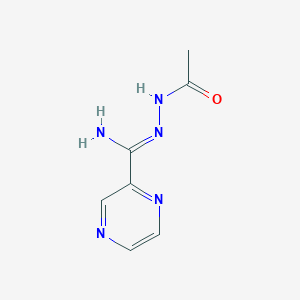

4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide, also known as viologen-boronate, is a type of viologen derivative. It is a boronic acid functionalized derivative of viologen that may be useful as a saccharide sensor in biological fluids .

Synthesis Analysis

The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .Molecular Structure Analysis

The molecular formula of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide is C24H24B2Br2N2O4. The molecule has a weight of 585.9 g/mol.Chemical Reactions Analysis

The chemical reactions of 4,4’-Bipyridinium, 1,1’-bis[(2-boronophenyl)methyl]-, dibromide involve discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reduction of the three bipyridinium groups in the hexacationic trimer occurs by the addition of three electrons at the same potential (−0.65 V) .科学的研究の応用

Synthesis of Conjugated Oligomers

The compound has been used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed for this purpose .

Electrochemical Properties

These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reduction of the three bipyridinium groups in the hexacationic trimer 3, giving a tris (radical cation), occurs by the addition of three electrons at the same potential (−0.65 V) .

Building Blocks for Responsive Compounds

Mono- and di-quaternized 4,4’-bipyridine derivatives are key building blocks for medium- and environment-responsive compounds . Their redox activity and electrochromic aptitude are exploited in various applications .

Chromic Materials

These derivatives often give rise to interesting phenomena, such as various types of chromism . This includes solvatochromism and thermochromism .

Molecular Motors and Machines

4,4’-Bipyridine is widely utilized as a building block in numerous high-tech applications including molecular motors , machines , and switches .

Supramolecular Chemistry

4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . It often appears in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

作用機序

Target of Action

It is known that bipyridinium compounds often interact with biological macromolecules such as proteins and nucleic acids .

Mode of Action

The compound, being a boronic acid functionalized derivative of viologen, may act as a saccharide sensor in biological fluids

Biochemical Pathways

It is known that bipyridinium compounds can undergo redox reactions, which may influence various biochemical pathways .

Result of Action

Given its potential role as a saccharide sensor, it may influence cellular processes related to carbohydrate metabolism .

特性

IUPAC Name |

[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSHOLZYTUDGAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436511 |

Source

|

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide | |

CAS RN |

420816-02-0 |

Source

|

| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

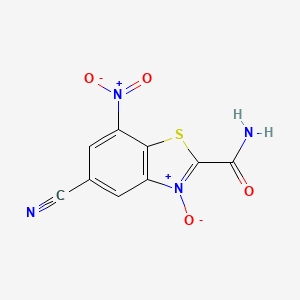

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)